molecular formula C10H5BrF3NO2 B1417135 Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate CAS No. 1805595-08-7

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1417135
CAS No.: 1805595-08-7
M. Wt: 308.05 g/mol
InChI Key: QSOXDIZJXBZISR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzoate core. It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate typically involves the following steps:

    Nitration and Reduction: The nitration of the benzoate ring followed by reduction can introduce the cyano group.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Substitution Products: Various substituted benzoates.

    Reduction Products: Amino derivatives.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate is extensively used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a cyano group.

    Methyl 5-bromo-2-(trifluoromethyl)benzoate: Lacks the cyano group.

    Methyl 4-cyano-2-(trifluoromethyl)benzoate: Lacks the bromine atom.

Uniqueness

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-8(11)5(4-15)2-7(6)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXDIZJXBZISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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